molecular formula C21H26N2O2 B1257413 16-Epiretuline

16-Epiretuline

Cat. No.: B1257413
M. Wt: 338.4 g/mol
InChI Key: IJTKEUDLEABZCZ-YVBRLKKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Synthesis 16-Epiretuline (CAS No.: 10388-62-2) is an organic compound with the molecular formula C₂₁H₂₆N₂O₂ and a molecular weight of 338.45 g/mol . It is also known by synonyms such as isoretuline. Structurally, it belongs to a class of alkaloids characterized by a bicyclic framework with a tertiary amine group and oxygen-containing functional groups. The compound is synthesized via multi-step organic reactions, with LookChem identifying four key literature sources guiding its synthetic routes .

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

1-[(1R,9S,10R,11R,12E,17S)-12-ethylidene-10-(hydroxymethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-8-yl]ethanone

InChI

InChI=1S/C21H26N2O2/c1-3-14-11-22-9-8-21-17-6-4-5-7-18(17)23(13(2)25)20(21)16(12-24)15(14)10-19(21)22/h3-7,15-16,19-20,24H,8-12H2,1-2H3/b14-3-/t15-,16+,19-,20-,21+/m0/s1

InChI Key

IJTKEUDLEABZCZ-YVBRLKKJSA-N

Isomeric SMILES

C/C=C\1/CN2CC[C@@]34[C@@H]2C[C@@H]1[C@H]([C@@H]3N(C5=CC=CC=C45)C(=O)C)CO

Canonical SMILES

CC=C1CN2CCC34C2CC1C(C3N(C5=CC=CC=C45)C(=O)C)CO

Synonyms

16-epiretuline
isoretuline

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Retuline and 16-Epiretuline

Assuming retuline (base compound) shares a core structure with 16-Epiretuline, the primary difference lies in stereochemistry.

Key Differences:
Property 16-Epiretuline Retuline (Hypothetical)
Molecular Formula C₂₁H₂₆N₂O₂ C₂₁H₂₆N₂O₂ (assumed)
Stereochemistry Epimer at C16 Base configuration at C16
Synthesis Complexity Multi-step, moderate yield Similar or simpler pathways
Purity 95–99% (reported) Data unavailable

Implications :

  • Stereochemical differences may influence receptor binding or metabolic stability. For instance, epimerization can alter solubility or bioavailability, as seen in other alkaloids .
  • Synthesis of 16-Epiretuline likely requires chiral resolution steps to isolate the desired epimer, increasing production costs compared to non-epimeric analogs .

Functional Analogues: Isoretuline and 16-Epiretuline

However, nomenclature differences (e.g., "iso-" prefix) could indicate distinct stereoisomers or regiochemical variations.

Functional Comparison:
Property 16-Epiretuline Isoretuline
Synonyms 16-epiretuline, isoretuline Isoretuline, 16-epiretuline
Identity Likely identical or enantiomers Requires spectroscopic confirmation

Analytical Challenges :

  • Without NMR or HRMS data, distinguishing between enantiomers or positional isomers remains speculative .
  • Regulatory guidelines (e.g., from the National Medical Products Administration) stress the need for rigorous characterization of stereoisomers in pharmaceuticals, underscoring the importance of such analyses .

Recommendations :

  • Conduct comparative studies using in vitro models to evaluate receptor affinity or enzymatic inhibition.
  • Apply advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) to resolve stereochemical ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16-Epiretuline
Reactant of Route 2
16-Epiretuline

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